molecular formula C17H10BrNO4 B15171149 6-Bromo-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one CAS No. 887646-97-1

6-Bromo-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one

Cat. No.: B15171149
CAS No.: 887646-97-1
M. Wt: 372.2 g/mol
InChI Key: VYIGCAGIZTZXAK-UHFFFAOYSA-N
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Description

6-Bromo-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a bromine atom at the 6th position, a nitrophenyl group at the 2nd position, and an ethenyl linkage. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one typically involves the following steps:

    Nitrophenyl Ethenylation: The ethenylation of the benzopyran ring with a nitrophenyl group can be carried out using a Heck coupling reaction. This involves the reaction of a halogenated benzopyran with a nitrophenyl ethylene derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Amines, thiols, alkoxides.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzopyran derivatives.

Scientific Research Applications

6-Bromo-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Signal Transduction Pathways: Influencing various intracellular signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-[2-(4-nitrophenyl)ethenyl]-1,3-benzothiazole: Similar structure but with a benzothiazole ring instead of a benzopyran ring.

    4-Bromo-2-nitrophenyl derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

6-Bromo-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one is unique due to its specific combination of functional groups and the benzopyran core, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

887646-97-1

Molecular Formula

C17H10BrNO4

Molecular Weight

372.2 g/mol

IUPAC Name

6-bromo-2-[2-(4-nitrophenyl)ethenyl]chromen-4-one

InChI

InChI=1S/C17H10BrNO4/c18-12-4-8-17-15(9-12)16(20)10-14(23-17)7-3-11-1-5-13(6-2-11)19(21)22/h1-10H

InChI Key

VYIGCAGIZTZXAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=O)C3=C(O2)C=CC(=C3)Br)[N+](=O)[O-]

Origin of Product

United States

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